High binding ability ligand controlled formation of CsPbX3 (X = Cl/Br, Br, I) perovskite nanocrystals with high quantum yields and enhanced stability†
RSC Advances Pub Date: 2018-10-22 DOI: 10.1039/C8RA08102F
Abstract
CsPbX3 NCs with both high photoluminescence quantum yields (PLQYs) and enhanced stability have been obtained by using high binding ability ligands. As a result, the CsPbI3 NCs prepared using palmitic acid and oleylamine as ligands have high PLQY (up to 92%), and the PLQYs of CsPbX3 perovskite NCs can be sustained for one month with a slight decrease. Impressively, the presence of palmitic acid and stearic acid can dramatically improve the chemical stability of CsPbX3 NCs. Importantly, 1H NMR measurements indicate that much more palmitic acid remained on the surface of CsPbX3 NCs than oleic acid after purification using solvent, suggesting the higher binding ability of palmitic acid than oleic acid. Finally, the fabricated perovskite NCs were used as luminescent inks and phosphors of white light emitting diodes.
Recommended Literature
- [1] Synchronization of opening and closing of two gramicidin A channels pulled together by a linker: possible relevance to channel clustering†
- [2] Solid phase microextraction (SPME): a new procedure for the control of butyl- and phenyltin pollution in the environment by GC-FPD
- [3] Fabrication of micro-optical elements on curved substrates by electrostatic induced lithography
- [4] An oxygen-sensitive luminescent Dy(iii) complex†
- [5] Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights†
- [6] Metal-free visible-light-induced multi-component reactions of α-diazoesters leading to S-alkyl dithiocarbamates†
- [7] A phosphine oxide derivative as a universal electron transport material for organic light-emitting diodes
- [8] Investigation of chemoconvection in vibration fields
- [9] Highly reversible lithium metal secondary battery using a room temperature ionic liquid/lithium salt mixture and a surface-coated cathode active material
- [10] Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter†